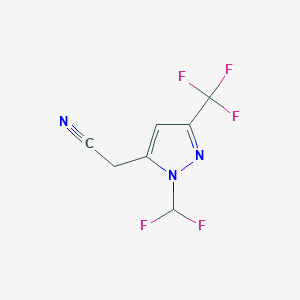

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Descripción general

Descripción

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C7H4F5N3 and its molecular weight is 225.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile are carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, particularly in the trifluoromethylation process .

Mode of Action

this compound interacts with its targets through a radical process . This compound is capable of nucleophilic cyanodifluoromethylating of aldehydes, N-tosylimines, N-alkylimines, and enamines under basic or acidic conditions .

Biochemical Pathways

The compound affects the trifluoromethylation and difluoromethylation pathways . These pathways are crucial for the synthesis of various organofluorine compounds, which are the core moieties of various biologically and pharmacologically active ingredients .

Pharmacokinetics

The compound is a bench-stable colorless liquid that is easy to work with . The nitrile group in the obtained compounds can be easily transformed into an amino or amide group, depending on the substrate (alcohol or protected amino group) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of organofluorine compounds . These compounds are widely used in pharmaceutical and agrochemical chemistry .

Action Environment

Environmental factors such as light and temperature can influence the action, efficacy, and stability of this compound . For instance, visible light can promote a radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .

Análisis Bioquímico

Biochemical Properties

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals . The interactions of this compound with these biomolecules often involve the formation of stable radical intermediates, which can significantly influence the outcome of biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the difluoromethyl and trifluoromethyl groups can alter the activity of certain enzymes and proteins, leading to changes in cellular metabolism and gene expression . These changes can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.

Actividad Biológica

2-(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and research reports.

- Molecular Formula : C6H4F5N3

- Molecular Weight : 201.11 g/mol

- CAS Number : 2098049-98-8

Biological Activity Overview

The biological activity of pyrazole derivatives typically stems from their ability to interact with various molecular targets in biological systems. The following sections outline specific activities associated with this compound.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. These enzymes are critical in various signaling pathways that promote cancer cell proliferation and survival .

Anti-inflammatory Activity

A notable feature of this compound is its potential as an anti-inflammatory agent. Studies on related pyrazole compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2, in particular, has been associated with reduced inflammation and pain relief .

Antibacterial and Antifungal Properties

Pyrazole derivatives have also shown promising antibacterial and antifungal activities. For example, certain derivatives demonstrated effectiveness against various pathogenic fungi and bacteria by disrupting cellular integrity and inhibiting growth through mechanisms such as membrane disruption and interference with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrazole derivatives. Modifications in the pyrazole ring or substituents can significantly influence their pharmacological profiles. For instance:

- Difluoromethyl and Trifluoromethyl Groups : These groups enhance lipophilicity and may improve binding affinity to target proteins.

- Acetonitrile Substitution : The presence of the acetonitrile moiety may contribute to increased solubility and stability in biological environments.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Antitumor Study : A series of pyrazole compounds were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced antitumor activity, particularly against melanoma cells expressing BRAF(V600E) .

- Inflammation Model : In vivo models demonstrated that certain pyrazole derivatives significantly reduced edema in animal models of inflammation, outperforming traditional NSAIDs like ibuprofen in some cases .

- Antimicrobial Testing : A study tested various pyrazole derivatives against common bacterial strains, revealing that specific modifications led to enhanced antibacterial effects compared to standard antibiotics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for drug design.

- Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit anticancer properties. Studies have shown that compounds similar to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Pyrazole derivatives are also known to possess anti-inflammatory properties. This compound may interact with specific inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases .

Agrochemical Applications

The unique chemical structure of this compound positions it as a potential agrochemical agent.

- Pesticide Development : Fluorinated compounds are often more effective than their non-fluorinated counterparts in pesticide formulations due to their enhanced biological activity and stability. Research into similar pyrazole compounds has demonstrated effectiveness against various pests and pathogens .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives, including those with difluoromethyl and trifluoromethyl substitutions, showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Agrochemical Efficacy

In agricultural research, a compound structurally similar to this compound was tested for its effectiveness against aphids and whiteflies. Results indicated that the compound significantly reduced pest populations while being safe for beneficial insects, suggesting its potential as an eco-friendly pesticide .

Propiedades

IUPAC Name |

2-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTQSEYZBCJRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.